molecular formula C38H48N2O10S B12690869 Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate CAS No. 94109-62-3

Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate

Cat. No.: B12690869
CAS No.: 94109-62-3
M. Wt: 724.9 g/mol
InChI Key: HYIOMGRERATYFC-UHFFFAOYSA-N
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Description

Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate: is a complex organic compound with a unique structure that includes benzyl, tert-butyl, and dihydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate typically involves multiple steps. The initial step often includes the formation of the benzyl-tert-butylamine intermediate. This intermediate is then reacted with 3,5-dihydroxybenzaldehyde under specific conditions to form the desired product. The reaction conditions usually involve controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound is studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups. It may also be used in the development of new pharmaceuticals.

Medicine: The compound’s potential medicinal applications include its use as an antioxidant and its role in the development of new drugs targeting specific pathways in the body.

Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate involves its interaction with various molecular targets. The dihydroxyphenyl groups can scavenge free radicals, providing antioxidant effects. The compound may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 2-(benzyl(tert-butyl)amino)-1-(3,5-bis(benzyloxy)phenyl)ethanone sulphate
  • 2-(benzyl(tert-butyl)amino)-1-(3,5-dihydroxyphenyl)ethanone

Uniqueness: Bis(benzyl-tert-butyl(2-(3,5-dihydroxyphenyl)-2-oxoethyl)ammonium)sulphate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

94109-62-3

Molecular Formula

C38H48N2O10S

Molecular Weight

724.9 g/mol

IUPAC Name

1-(3,5-dihydroxyphenyl)-4,4-dimethyl-3-(pyridin-1-ium-1-ylmethyl)pentan-1-one;sulfate

InChI

InChI=1S/2C19H23NO3.H2O4S/c2*1-19(2,3)15(13-20-7-5-4-6-8-20)11-18(23)14-9-16(21)12-17(22)10-14;1-5(2,3)4/h2*4-10,12,15H,11,13H2,1-3H3,(H-,21,22);(H2,1,2,3,4)

InChI Key

HYIOMGRERATYFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(CC(=O)C1=CC(=CC(=C1)O)O)C[N+]2=CC=CC=C2.CC(C)(C)C(CC(=O)C1=CC(=CC(=C1)O)O)C[N+]2=CC=CC=C2.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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